

A Spectroscopic and Structural Elucidation Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile

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Compound of Interest

Compound Name: 4-(trans-4-Vinylcyclohexyl)benzonitrile

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This technical guide offers a comprehensive analysis of the spectroscopic data for **4-(trans-4-vinylcyclohexyl)benzonitrile**, a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][2] For researchers, process chemists, and quality control analysts, a thorough understanding of this molecule's spectroscopic signature is paramount for confirming its identity, purity, and structural integrity. This document synthesizes predictive data based on established spectroscopic principles with practical, field-proven methodologies for data acquisition.

The unique structure of this compound, featuring a benzonitrile head, a trans-cyclohexyl spacer, and a terminal vinyl group, gives rise to a distinct and interpretable fingerprint across various analytical techniques.[2] We will explore its characteristics through Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **4-(trans-4-Vinylcyclohexyl)benzonitrile**.

Core Molecular Properties

A summary of the fundamental physical and chemical identifiers for **4-(trans-4-vinylcyclohexyl)benzonitrile** is crucial for laboratory handling and data interpretation. The compound typically presents as a white to off-white crystalline solid.[2][3]

Property	Value	Reference(s)
CAS Number	96184-42-8	[2][4][5][6][7]
Molecular Formula	C ₁₅ H ₁₇ N	[2][4][6]
Molecular Weight	211.31 g/mol	[2][4][6]
Appearance	White to almost white powder/crystal	[2][3][8]
Purity	Typically ≥97% or ≥98%	[2][4][5][7][9]
Melting Point	56.0 to 60.0 °C	[8][10]
Storage	Store at room temperature, sealed and dry.	[4][7][10]
InChI Key	JHXJAWXZLWDD-ED-MQMHXKEQSA-N	[2][7]

Proton (¹H) NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen environments within the molecule. The spectrum of **4-(trans-4-vinylcyclohexyl)benzonitrile** can be logically divided into three distinct regions: the downfield aromatic region, the olefinic (vinyl) region, and the upfield aliphatic (cyclohexyl) region.

Predicted Spectral Analysis

- Aromatic Region (δ 7.2-7.8 ppm):** The para-substituted benzonitrile ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitrile group are expected to be further downfield than the protons meta to it.
- Vinyl Region (δ 4.9-6.0 ppm):** This region is characterized by the three protons of the vinyl group (-CH=CH₂). The proton on the carbon adjacent to the cyclohexane ring (methine) will appear as a complex multiplet (often a doublet of doublets of doublets) due to coupling with the two geminal protons and the vicinal proton on the ring. The two terminal vinyl protons will appear as distinct multiplets, typically doublets of doublets, due to geminal and cis/trans vicinal coupling.

- Aliphatic Region (δ 1.0-2.8 ppm): The ten protons on the cyclohexane ring will produce a series of broad, overlapping multiplets. The trans-configuration enforces a specific chair conformation, leading to distinct axial and equatorial proton signals. The proton attached to the carbon bearing the benzonitrile group (benzylic methine) and the proton on the carbon bearing the vinyl group will be the most downfield in this region.

Predicted ^1H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proposed Assignment
~ 7.65	d	2H	Ar-H (ortho to -CN)
~ 7.45	d	2H	Ar-H (meta to -CN)
~ 5.80	ddd	1H	-CH=CH ₂
~ 5.05	dd	1H	-CH=CH ₂ (trans)
~ 4.95	dd	1H	-CH=CH ₂ (cis)
~ 2.60	tt	1H	Ar-CH-(Cyclohexyl)
~ 1.20 - 2.20	m	9H	Cyclohexyl -CH- and -CH ₂ -

Protocol: Acquiring a ^1H NMR Spectrum



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Caption: Standard workflow for ^1H NMR analysis.

Carbon (^{13}C) NMR Spectroscopy

Carbon-13 NMR complements the proton data by providing a count of non-equivalent carbon atoms and information about their chemical environment.

Predicted Spectral Analysis

- Nitrile Carbon (δ ~119 ppm): The carbon of the nitrile group ($\text{C}\equiv\text{N}$) typically appears in this region.^[11]
- Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the benzonitrile ring. The ipso-carbon attached to the nitrile group will be significantly shielded, while the ipso-carbon attached to the cyclohexyl ring will be the most downfield quaternary carbon. The two protonated carbons will appear in the typical aromatic region.
- Vinyl Carbons (δ ~110-145 ppm): The two carbons of the vinyl group will give distinct signals. The terminal CH_2 carbon will be more shielded (further upfield) than the substituted CH carbon.
- Aliphatic Carbons (δ 25-50 ppm): The six carbons of the cyclohexane ring are expected to produce four distinct signals due to the molecule's symmetry. The two methine carbons (attached to the aromatic and vinyl groups) will be the most downfield in this region.

Predicted ^{13}C NMR Data Summary

Chemical Shift (δ , ppm)	Proposed Assignment
~ 148	C-Ar (ipso, attached to cyclohexyl)
~ 142	-CH=CH ₂
~ 133	CH-Ar (ortho to -CN)
~ 128	CH-Ar (meta to -CN)
~ 119	-C \equiv N
~ 112	C-Ar (ipso, attached to -CN)
~ 110	-CH=CH ₂
~ 45	CH (benzylic)
~ 42	CH (vinyl-substituted)
~ 35	Cyclohexyl CH ₂
~ 30	Cyclohexyl CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum is dominated by characteristic vibrations of the nitrile, vinyl, and aromatic moieties.

Expected Absorption Bands

- **Nitrile Stretch (C \equiv N):** A sharp, strong, and highly characteristic absorption band is expected around 2225-2235 cm⁻¹.[\[12\]](#) Its presence is a primary indicator for the successful incorporation of the nitrile group.
- **Aromatic and Vinyl C-H Stretch (=C-H):** These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).
- **Aliphatic C-H Stretch (-C-H):** Stronger, sharp bands appearing just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) are indicative of the C-H bonds within the cyclohexane ring.[\[13\]](#)

- Vinyl and Aromatic C=C Stretch: Medium intensity bands in the 1600-1650 cm^{-1} region correspond to the carbon-carbon double bond stretches of the vinyl group and the aromatic ring.
- Para-Substitution Overtone/Combination Bands: Weak bands in the 1660-2000 cm^{-1} region can often confirm the 1,4-disubstitution pattern of the aromatic ring.
- C-H Out-of-Plane Bending: A strong band around 820-860 cm^{-1} is characteristic of the two adjacent hydrogens on a para-substituted aromatic ring.

Protocol: Acquiring an FT-IR Spectrum (ATR Method)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric (CO_2 , H_2O) and instrument signals.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
- Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

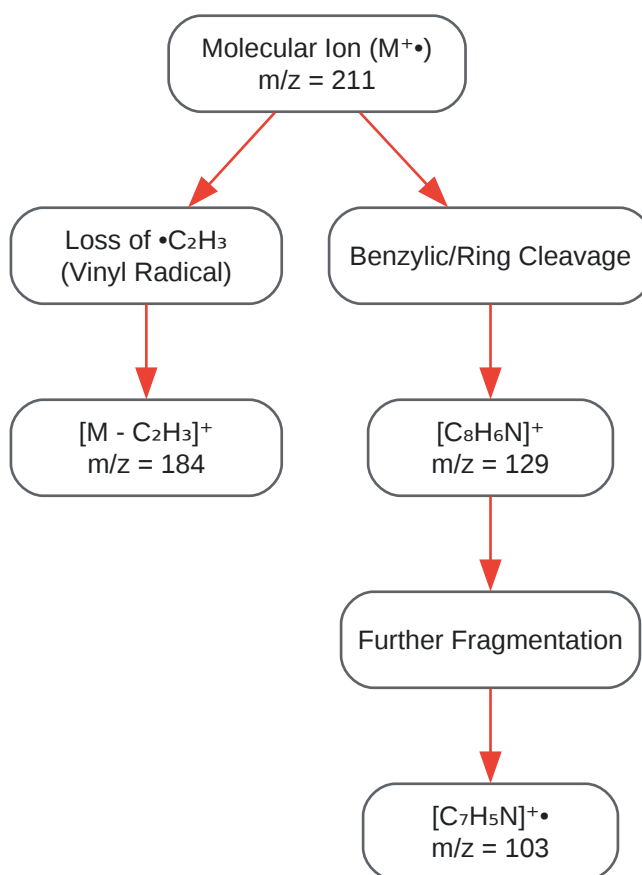
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the structural components of the molecule through controlled fragmentation.

Fragmentation Analysis

The molecular ion ($\text{M}^{+\bullet}$) peak should be observed at $m/z = 211$, corresponding to the molecular weight of $\text{C}_{15}\text{H}_{17}\text{N}$.^{[2][4][6]} The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals.

- **Benzylic Cleavage:** The most favorable cleavage often occurs at the bond between the benzonitrile and cyclohexyl moieties, as this generates a stable benzylic cation or radical. The fragment corresponding to the cyanophenyl group would be observed.
- **Loss of Vinyl Group:** Cleavage of the C-C bond between the cyclohexane ring and the vinyl group would result in a fragment at $m/z = 184$ ($M - 27$).
- **Cyclohexyl Ring Fragmentation:** The cyclohexane ring can undergo various ring-opening and cleavage pathways, leading to a series of smaller aliphatic fragments.
- **Key Fragments:**
 - m/z 211: Molecular Ion $[M]^+$
 - m/z 184: $[M - C_2H_3]^+$, loss of the vinyl group.
 - m/z 129: Fragment corresponding to the $[C_8H_6N]^+$ ion, likely from cleavage through the cyclohexane ring.
 - m/z 116: A common fragment in alkylbenzenes, potentially corresponding to a tropylium-like ion derived from the benzonitrile portion.
 - m/z 103: $[C_7H_5N]^+$, the benzonitrile cation radical.



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Caption: Predicted major fragmentation pathways for **4-(trans-4-Vinylcyclohexyl)benzonitrile** in EI-MS.

Safety and Handling

As a research chemical, **4-(trans-4-vinylcyclohexyl)benzonitrile** requires careful handling. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[7][8]}
- Precautionary Statements: Avoid breathing dust (P261), wash skin thoroughly after handling (P264), and wear protective gloves/eye protection (P280). In case of contact, follow appropriate first-aid measures.^{[7][8]}

Conclusion

The structural characterization of **4-(trans-4-vinylcyclohexyl)benzonitrile** is straightforward and unambiguous when employing a multi-technique spectroscopic approach. ^1H and ^{13}C NMR provide a detailed carbon-hydrogen framework, IR spectroscopy rapidly confirms the key nitrile and vinyl functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's substructures. The data and protocols presented in this guide serve as a robust reference for researchers and analysts working with this compound, ensuring accurate identification and quality assessment.

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